molecular formula C23H28N4O3S B4002012 4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone

4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone

Cat. No.: B4002012
M. Wt: 440.6 g/mol
InChI Key: XRUBAVRGAZZZHY-UHFFFAOYSA-N
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Description

4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.18821194 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Applications

Piperazine and its derivatives, including those with complex structures similar to the compound , are recognized for their versatility in medicinal chemistry. The core piperazine structure is a key element in a multitude of marketed drugs with diverse pharmacological activities. Recent studies highlight piperazine-based molecules' significant roles against various diseases, particularly Mycobacterium tuberculosis. Piperazine scaffolds are instrumental in developing potent anti-TB molecules, showcasing their critical role in addressing global health challenges such as tuberculosis. These insights are particularly relevant in the ongoing search for effective and safer anti-mycobacterial agents (Girase et al., 2020).

Piperazine Compounds in Drug Development

Piperazine derivatives are extensively studied for their potential in drug discovery and development. The modification of the piperazine nucleus can significantly influence the medicinal properties of the resultant molecules, affecting their pharmacokinetic and pharmacodynamic factors. This flexibility makes piperazine a valuable building block in the rational design of new therapeutic agents. The exploration of piperazine-based molecules over the years reflects the broad potential of this entity, initially recognized for CNS activity, now extended to various therapeutic areas (Rathi et al., 2016).

Environmental and Biological Impacts

The environmental persistence and biological impacts of chemicals containing piperazine structures, such as parabens, have been a subject of scientific research. Studies indicate that despite their biodegradability, compounds like parabens, often used as preservatives in consumer products, are ubiquitous in aquatic environments. This presence raises concerns about their potential as weak endocrine disruptors and the necessity for further studies on their by-products' stability and toxicity (Haman et al., 2015).

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-3-[2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-17-4-6-18(7-5-17)16-27-9-8-24-22(29)19(27)15-21(28)25-10-12-26(13-11-25)23(30)20-3-2-14-31-20/h2-7,14,19H,8-13,15-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUBAVRGAZZZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone
Reactant of Route 2
Reactant of Route 2
4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone
Reactant of Route 3
4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone
Reactant of Route 4
4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone
Reactant of Route 5
Reactant of Route 5
4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone
Reactant of Route 6
Reactant of Route 6
4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone

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